REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].[C:6](O)(=[O:9])[CH2:7]C.C[C:12]1[CH:17]=[C:16]([C:18](C)(C)C)[C:15]([OH:22])=C(C(C)(C)C)[CH:13]=1>>[CH2:6]([O:9][C:15](=[O:22])[CH:16]([CH3:18])[CH:17]=[C:12]=[CH2:13])[CH3:7] |f:0.1|
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Name
|
|
Quantity
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12.6 g
|
Type
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reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CC)(=O)O
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Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Control Type
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UNSPECIFIED
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Setpoint
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150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The autoclave is closed
|
Type
|
TEMPERATURE
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Details
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The reaction mass is then maintained at a temperature of between 135°-160° C. and at a pressure of 20 up to 60 psig for a period of 3 hours
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
At the end of this 3-hour period
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Type
|
TEMPERATURE
|
Details
|
the reaction mass is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the resulting reaction product
|
Type
|
DISTILLATION
|
Details
|
is fractionally distilled at atmospheric pressure to a pot temperature of 129° C
|
Type
|
ADDITION
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Details
|
A mixture of ethanol and ethyl propionate
|
Type
|
DISTILLATION
|
Details
|
is distilled over
|
Type
|
DISTILLATION
|
Details
|
Vacuum is then applied to the distillation column
|
Type
|
DISTILLATION
|
Details
|
the resultant product, ethyl-2-methyl-3,4-pentadienoate is distilled at a vapor temperature of 65°-69° C. at a pressure of 24-33 mm Hg as fractions 5-10 of the following fractions
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C=C=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |